N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine
Description
Significance of 1,3-Thiazole Core in Organic Synthesis and Medicinal Chemistry Scaffolds
The 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prominent scaffold in the realm of medicinal chemistry. rsc.orgcancer.govnih.gov Its prevalence is underscored by its presence in a multitude of clinically approved drugs and naturally occurring compounds, such as vitamin B1 (thiamine). rsc.org The thiazole (B1198619) nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov
The versatility of the 1,3-thiazole core makes it an attractive building block in organic synthesis for the generation of diverse molecular libraries. nih.gov Its derivatives have demonstrated a remarkable range of biological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant activities. rsc.orgnih.govresearchgate.net The structural and electronic properties of the thiazole ring, including its aromaticity and the presence of heteroatoms, allow for extensive chemical modifications, enabling chemists to modulate the biological activity of the resulting compounds. In fact, more than 18 drugs approved by the FDA incorporate this structural feature, highlighting its therapeutic importance.
| Drug Name | Therapeutic Class |
|---|---|
| Nizatidine | H2 Receptor Antagonist |
| Meloxicam | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Ritonavir | Antiretroviral (Protease Inhibitor) |
| Cefiderocol | Antibiotic |
| Alpelisib | Anticancer (PI3K Inhibitor) |
Importance of Trifluoromethyl Group in Organic Molecules
The trifluoromethyl (-CF3) group is a key functional group in modern drug design, often introduced to enhance the physicochemical and biological properties of a molecule. bohrium.comhovione.com Its incorporation can significantly impact a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability. hovione.commdpi.com The high electronegativity of the fluorine atoms in the -CF3 group can alter the electronic properties of the molecule, influencing its acidity or basicity. wikipedia.org
One of the most significant advantages of the trifluoromethyl group is its ability to increase metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic oxidation. mdpi.com This can lead to an increased half-life of a drug in the body. mdpi.com Furthermore, the trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions. wikipedia.org Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
| Property | Effect of -CF3 Introduction |
|---|---|
| Lipophilicity | Generally increases, which can enhance membrane permeability. mdpi.com |
| Metabolic Stability | Increases due to the high strength of the C-F bond. mdpi.com |
| Binding Affinity | Can be enhanced through favorable interactions with biological targets. mdpi.com |
| Acidity/Basicity | Can increase the acidity or decrease the basicity of nearby functional groups. wikipedia.org |
Overview of N-Methylation in Heterocyclic Amines
N-methylation, the addition of a methyl group to a nitrogen atom, is a common and impactful strategy in medicinal chemistry. wordpress.com This seemingly minor modification can lead to significant changes in a compound's pharmacological profile. wordpress.com N-methylated amines are key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.org
The introduction of a methyl group to an amine can affect its basicity, lipophilicity, and hydrogen bonding capacity. wordpress.com Masking a hydrogen bond donor by N-methylation can, for instance, improve a compound's absorption by reducing its recognition by efflux transporters. wordpress.com Furthermore, the additional methyl group can occupy a hydrophobic pocket in a target protein, thereby enhancing binding affinity and potency. wordpress.com While traditional N-methylation methods often rely on hazardous reagents, modern synthetic approaches are exploring more environmentally benign methyl sources like methanol (B129727) and carbon dioxide. acs.orgnih.gov The selective N-methylation of amines is a crucial transformation, and various catalytic systems have been developed to achieve this with high efficiency. nih.gov
| Property | General Effect of N-Methylation |
|---|---|
| Basicity | Generally a small reduction in pKa. wordpress.com |
| Lipophilicity | Typically increases. wordpress.com |
| Hydrogen Bonding | Reduces the number of hydrogen bond donors. wordpress.com |
| Pharmacological Activity | Can enhance binding affinity and improve DMPK properties. wordpress.com |
Structure
3D Structure
Properties
CAS No. |
169260-98-4 |
|---|---|
Molecular Formula |
C5H5F3N2S |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H5F3N2S/c1-9-4-10-2-3(11-4)5(6,7)8/h2H,1H3,(H,9,10) |
InChI Key |
GFFHYAYOQFJYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(S1)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of N Methyl 5 Trifluoromethyl 1,3 Thiazol 2 Amine
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine, the FTIR spectrum is expected to show several characteristic absorption bands.
The trifluoromethyl (-CF₃) group is a strong absorber in the infrared spectrum. Synthesized thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing this group exhibit strong absorption bands for C-F stretching vibrations in the 1166–1122 cm⁻¹ region. researchgate.net The N-H stretching vibration of the secondary amine would typically appear as a moderate band in the 3300-3500 cm⁻¹ range. The C-H stretching of the methyl group and the thiazole (B1198619) ring proton would be observed around 2850-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the thiazole ring are expected in the 1500-1650 cm⁻¹ region.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium-Weak |
| C=N Stretch (Ring) | 1600 - 1650 | Medium-Strong |
| C=C Stretch (Ring) | 1500 - 1580 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Different types of NMR spectroscopy (¹H, ¹³C, ¹⁹F) provide complementary information.
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, three distinct signals are predicted.
Thiazole Ring Proton (H-4): The single proton on the thiazole ring is expected to appear as a singlet, typically in the aromatic region. For the parent compound, 5-(trifluoromethyl)thiazol-2-amine, this proton signal is expected between δ 7.0–8.5 ppm.
N-H Proton: The proton on the secondary amine would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
N-Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen atom would appear as a singlet, shifted downfield due to the adjacent electron-withdrawing nitrogen atom.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole H-4 | 7.0 - 8.5 | Singlet (s) | 1H |
| N-H | Variable | Broad Singlet (br s) | 1H |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Five distinct signals are expected for this compound.
Thiazole Ring Carbons (C-2, C-4, C-5): Three signals corresponding to the carbons of the heterocyclic ring. The C-2 carbon, bonded to two nitrogen atoms, would be the most downfield. The C-5 carbon, attached to the trifluoromethyl group, will show coupling to the fluorine atoms, appearing as a quartet.
Trifluoromethyl Carbon (-CF₃): This carbon signal will be significantly affected by the three attached fluorine atoms, appearing as a quartet with a large C-F coupling constant. Its chemical shift is predicted to be in the range of δ 120–125 ppm.
N-Methyl Carbon (-CH₃): A single peak in the upfield region corresponding to the methyl group carbon.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) |
|---|---|---|
| C-2 | 165 - 175 | Singlet |
| C-4 | 135 - 145 | Quartet (small coupling) |
| C-5 | 115 - 125 | Quartet (small coupling) |
| -CF₃ | 120 - 125 | Quartet (large coupling) |
¹⁹F NMR is particularly useful for fluorinated compounds. The trifluoromethyl group is an excellent sensor in ¹⁹F NMR spectroscopy due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. nih.gov For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift would be reported relative to a standard such as CFCl₃. rsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₅H₅F₃N₂S), the exact monoisotopic mass is 182.01256 Da. uni.lu
The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 182. Under soft ionization conditions (e.g., electrospray ionization), adducts such as the protonated molecule ([M+H]⁺) at m/z 183.01984 or the sodium adduct ([M+Na]⁺) at m/z 205.00178 would be prominent. uni.lu Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) or cleavage of the thiazole ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 182.0126 |
| [M+H]⁺ | 183.0198 |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Currently, there is no published crystal structure for this compound in the Cambridge Structural Database. If the compound could be crystallized, X-ray diffraction analysis would offer definitive confirmation of its connectivity and conformation. Studies on related trifluoromethyl-substituted thiazole nih.gov and thiadiazole nih.gov derivatives have successfully used this method to elucidate their three-dimensional structures.
Based on a comprehensive search of available scientific literature, detailed experimental data from single-crystal X-ray diffraction studies, including crystal packing, intermolecular interactions, and Hirshfeld surface analysis, for the specific compound this compound is not publicly available.
Therefore, it is not possible to provide the requested in-depth analysis and data tables for the following sections of the article outline:
Hirshfeld Surface Analysis and Fingerprint Plots
While research exists on structurally related thiazole and thiadiazole derivatives nih.govresearchgate.netnih.govresearchgate.net, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. The generation of scientifically accurate and verifiable content for the specified structural elucidation sections is contingent on the publication of dedicated crystallographic studies for this particular molecule.
Computational and Theoretical Chemistry Studies
Electronic Structure and Reactivity
The electronic structure of a molecule dictates its reactivity and physical properties. Various theoretical methods are employed to gain insights into this structure.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations could provide valuable information about the optimized geometry, vibrational frequencies, and electronic properties of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Localization)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. FMO analysis would reveal the regions of the this compound molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalent and non-covalent interactions, and charge distributions in molecules. For this compound, NBO analysis could elucidate the nature of the bonding within the thiazole (B1198619) ring and the interactions between the methyl, trifluoromethyl, and amine substituents. It provides a detailed picture of the electron density distribution and the delocalization of charge within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen and sulfur atoms of the thiazole ring, indicating regions susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and amine groups.
Prediction of Reactivity Sites and Reaction Pathways
By combining the results from DFT, FMO, NBO, and MEP analyses, it is possible to predict the most likely sites for chemical reactions to occur on the this compound molecule. These theoretical calculations can also be used to model potential reaction pathways, determine activation energies, and predict the structures of transition states and products. This information is invaluable for designing new synthetic routes and understanding the chemical behavior of the compound.
Conformational Analysis and Stability Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis would identify the most stable conformers and the energy barriers between them. Understanding the conformational preferences of the molecule is essential as it can significantly influence its biological activity and physical properties.
Solvent Effects in Theoretical Predictions
In the realm of computational chemistry, the inclusion of solvent effects is crucial for accurately predicting the behavior of molecules in a condensed phase. For a polar molecule such as this compound, the surrounding solvent can significantly influence its conformational stability, electronic properties, and reactivity. Theoretical predictions that neglect solvent effects often correspond to a gas-phase scenario, which may not accurately reflect the conditions of most chemical and biological processes.
Computational chemists employ various models to account for the influence of the solvent. These are broadly categorized into implicit and explicit solvent models.
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used. acs.org These models are computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. For this compound, increasing the polarity of the solvent in an implicit model would be expected to have a pronounced effect on properties like the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed and realistic representation of the solute-solvent interactions, including specific hydrogen bonds. While more computationally expensive, explicit solvent models can be essential for studying processes where specific solvent molecule orientations are critical.
Theoretical studies on analogous heterocyclic compounds have demonstrated the significant impact of the solvent on various predicted parameters. For instance, in studies of similar amino-thiazole derivatives, protic solvents have been shown to influence the tautomeric equilibrium between amino and imino forms. nih.gov Density Functional Theory (DFT) studies on related molecules have shown that solvent polarity can alter reaction mechanisms. rsc.org Furthermore, the choice of solvent can induce shifts in the calculated UV-Vis absorption spectra, a phenomenon known as solvatochromism. researchgate.netresearchgate.net
For this compound, it is anticipated that polar solvents would stabilize charge-separated states and influence the conformational preferences of the N-methyl group. The trifluoromethyl group, being a strong electron-withdrawing group, contributes to the molecule's polarity, making it particularly susceptible to solvent interactions.
The following table illustrates the conceptual impact of different solvents on key theoretical parameters for this compound, based on general principles and findings for similar molecules.
| Solvent | Dielectric Constant (ε) | Expected Effect on Dipole Moment (μ) | Expected HOMO-LUMO Gap (ΔE) Trend | Predicted UV-Vis λmax Shift |
| Gas Phase | 1 | Lowest | Largest | Reference |
| Toluene | 2.4 | Increase | Decrease | Small Red Shift |
| Chloroform | 4.8 | Further Increase | Further Decrease | Moderate Red Shift |
| Methanol (B129727) | 33 | Significant Increase | Significant Decrease | Large Red Shift |
| Water | 80 | Highest | Smallest | Largest Red Shift |
This table is illustrative and based on established trends in computational chemistry. Specific values would require dedicated DFT calculations for this compound.
The "Expected Effect on Dipole Moment" reflects the tendency of polar solvents to enhance the molecular dipole moment. The "Expected HOMO-LUMO Gap (ΔE) Trend" indicates that polar solvents tend to stabilize both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), but often to different extents, leading to a smaller energy gap which can be correlated with increased reactivity. The "Predicted UV-Vis λmax Shift" suggests a bathochromic (red) shift in more polar solvents, which is a common observation for polar molecules.
Chemical Reactivity and Derivatization Studies of the 1,3 Thiazol 2 Amine Core
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The reactivity and regioselectivity are heavily influenced by the substituents on the ring. In the case of 2-aminothiazoles, the exocyclic amino group is a powerful activating group that directs incoming electrophiles primarily to the C5 position. nih.gov
However, in N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine, the C5 position is already occupied by a trifluoromethyl (-CF3) group. The -CF3 group is strongly electron-withdrawing and deactivating, which significantly reduces the electron density of the thiazole ring and makes further electrophilic substitution challenging. The only available position for substitution is C4. While direct electrophilic attack at C4 is generally not favored, it may be possible under forcing conditions, though such reactions are not widely reported for this specific substitution pattern. researchgate.net
Alternative methods, such as palladium-catalyzed C-H activation, have been shown to achieve functionalization at the C4 position of 2-aminothiazoles. For instance, a C4-selective C–H arylation of 2-aminothiazoles with arylboronic acids has been developed, demonstrating the feasibility of introducing substituents at this position through modern synthetic techniques. nagoya-u.ac.jp
Table 1: Factors Influencing Electrophilic Substitution on the this compound Ring
| Position | Substituent | Electronic Effect | Influence on Reactivity |
| C2 | -NHMe | Activating, ortho-, para-directing | Directs to C5, activates the ring |
| C4 | -H | Neutral | Potential site for substitution |
| C5 | -CF3 | Deactivating, meta-directing | Blocks the most activated site, deactivates the ring |
Nucleophilic Reactions at the Amino Group
The secondary amino group (-NHCH3) at the C2 position is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide variety of substituents. This functionality readily participates in reactions such as acylation, alkylation, and sulfonylation.
Acylation: The N-methylamino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. mdpi.com This reaction is a common strategy for synthesizing diverse libraries of compounds for structure-activity relationship (SAR) studies. For example, 2-aminothiazoles have been successfully acylated with various acyl halides in dry pyridine (B92270) to produce amides in high yields. mdpi.com
Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides or via reductive amination. The regioselectivity of alkylation (N-alkylation vs. ring alkylation) can be controlled by the choice of reagents and reaction conditions. For related 2-aminobenzothiazoles, regioselective N-alkylation has been accomplished using benzylic alcohols as the alkylating agents. rsc.org Reactions in solvents like DMF with a base such as K2CO3 are often employed for N-alkylation of similar heterocyclic amines. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is analogous to acylation and provides another avenue for derivatization.
Table 2: Examples of Nucleophilic Reactions on the 2-Amino Group of Thiazole Derivatives
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Acetic Anhydride, Benzoyl Chloride | N-acetyl, N-benzoyl amides | mdpi.com |
| Alkylation | Alkyl Halides, Benzylic Alcohols | N,N-disubstituted amines | rsc.orgresearchgate.net |
| Sulfonylation | Arylsulfonyl Chloride | N-sulfonyl sulfonamides | General Reactivity |
| Thiourea Formation | Phenyl Isothiocyanate | N-Thiazolyl-N'-phenylthiourea | nih.gov |
Cycloaddition Reactions Involving the Thiazole Moiety
The thiazole ring, containing a formal C=C double bond, can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on its substituents and the reaction partner.
[4+2] Cycloaddition (Diels-Alder Reaction): While the core thiazole ring is not a particularly reactive diene, appropriate substitution can facilitate Diels-Alder reactions. For instance, 4-alkenyl-2-dialkylaminothiazoles have been shown to act as dienes in [4+2] cycloadditions with nitroalkenes. nih.gov These reactions proceed with high regioselectivity, where the nucleophilic C5 of the thiazole attacks the electron-deficient dienophile. nih.gov For this compound, the lack of an alkenyl group at C4 and the presence of a deactivating -CF3 group at C5 would likely inhibit its participation as a diene in a standard Diels-Alder reaction.
[2+2] Cycloaddition: The C4=C5 double bond of the thiazole ring can also undergo [2+2] cycloaddition with reactive dienophiles. The reaction of 2-(dialkylamino)thiazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported to proceed via an initial [2+2] cycloaddition, leading to complex rearrangement products. researchgate.net The electron-withdrawing nature of the trifluoromethyl group at C5 in the target compound would likely influence the electron density of the C4=C5 bond and thus its reactivity in such cycloadditions.
Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation, Stille Coupling for related compounds)
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 2-aminothiazole (B372263) core, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction): The N-methylamino group is an excellent substrate for palladium-catalyzed C-N bond formation. This reaction allows for the coupling of the 2-aminothiazole with a variety of aryl or heteroaryl halides and triflates. nih.govnih.gov Efficient protocols have been developed that utilize specific palladium catalysts and ligands, providing a direct and versatile route to 2-(N-aryl-N-methylamino)thiazoles. These methods are often preferred over classical approaches due to their broad substrate scope and functional group tolerance. nih.govmit.eduacs.org
Suzuki and Stille Coupling: While the target compound lacks a suitable leaving group (e.g., a halogen) for standard Suzuki or Stille couplings, these reactions are highly relevant for derivatized analogues. For example, a 2-amino-5-bromothiazole has been successfully used in a Suzuki reaction to couple with a phenylboronic acid, demonstrating that C-C bond formation at the C5 position is feasible. nih.gov If a halogen were introduced at the C4 position, similar C-C bond-forming reactions could be envisioned.
Table 3: Metal-Catalyzed Coupling Reactions for 2-Aminothiazole Scaffolds
| Coupling Reaction | Coupling Partners | Catalyst/Ligand System (Example) | Bond Formed | Reference |
| N-Arylation | 2-Aminothiazole + Aryl Bromide/Triflate | Pd₂(dba)₃ / Custom Ligand (L1) | C(aryl)-N | nih.gov |
| C-H Arylation | 2-Aminothiazole + Arylboronic Acid | Pd(OAc)₂ / phen / TEMPO | C(thiazole)-C(aryl) | nagoya-u.ac.jp |
| Suzuki Coupling | 2-Amino-5-bromothiazole + Phenylboronic Acid | Not specified | C(thiazole)-C(aryl) | nih.gov |
Functional Group Transformations and Interconversions
The functional groups of this compound offer pathways for further chemical modifications.
Transformations of the Amino Group: The 2-amino group is a versatile handle for functional group interconversions. Through diazotization with sodium nitrite (B80452) (NaNO2) in an acidic medium, the amino group can be converted into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents. For example, treatment of 2-aminothiazole derivatives with copper halides (CuCl, CuBr, CuI) and a nitrite source can replace the amino group with the corresponding halogen. nih.gov This provides a strategic route to 2-halo-5-(trifluoromethyl)thiazoles, which can then be used in metal-catalyzed C-C coupling reactions. Diazonium salts of related heterocyclic amines have also been used to prepare azo compounds. uobaghdad.edu.iqresearchgate.net
Reactivity of the Trifluoromethyl Group: The trifluoromethyl group is known for its high chemical and metabolic stability, making its transformation challenging under typical laboratory conditions. mdpi.com While direct interconversion of the -CF3 group is not a common strategy, its strong electron-withdrawing properties are key to influencing the reactivity of the entire molecule, as discussed in the preceding sections.
Role As a Synthetic Precursor and Chemical Scaffold in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The 2-aminothiazole (B372263) moiety is a well-established pharmacophore and a privileged structure in medicinal chemistry. The presence of the N-methyl and 5-(trifluoromethyl) substituents on the thiazole (B1198619) ring of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine provides a unique starting point for the synthesis of a diverse array of complex heterocyclic systems. The amino group can be readily functionalized, and the thiazole ring can participate in various cycloaddition and condensation reactions.
For instance, analogous 2-aminothiazole derivatives are frequently employed in the synthesis of multi-ring systems through reactions that target the amino group and the endocyclic nitrogen. While direct examples involving this compound are not extensively documented in publicly available literature, the known reactivity of similar compounds suggests its utility in constructing larger, more elaborate heterocyclic frameworks. The trifluoromethyl group, in particular, can enhance the metabolic stability and binding affinity of the resulting molecules, making this building block especially relevant in the design of new therapeutic agents.
Scaffold for the Construction of Multi-Ring Systems
The rigid thiazole ring of this compound provides a stable scaffold upon which multi-ring systems can be assembled. This is a crucial strategy in drug discovery and materials science for creating molecules with well-defined three-dimensional structures.
A significant application of 2-aminothiazole derivatives is in the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring. One prominent example is the formation of thiazolo[4,5-d]pyrimidine (B1250722) derivatives. These compounds are considered purine antagonists and have shown potential as anticancer agents lifechemicals.com.
The synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines has been achieved through the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride semanticscholar.org. This reaction introduces the trifluoromethyl group at the 5-position of the fused pyrimidine ring. Although this example starts with a different thiazole derivative, it demonstrates a key synthetic strategy where the trifluoromethyl group is incorporated into the final fused system. It is conceivable that this compound could undergo similar cyclization reactions, reacting with appropriate bifunctional reagents to yield novel fused thiazole systems with the trifluoromethyl group already in place on the thiazole ring.
The general reactivity of 2-aminothiazoles with various reagents to form fused systems is well-established. For example, the reaction of 2-amino-N-propargylanilines with carbon disulfide leads to the formation of 2-benzylthiazolo[3,2-a]benzimidazoles through a sequential cyclocondensation and cyclization process nih.gov. This highlights the versatility of the 2-aminothiazole scaffold in constructing diverse fused heterocyclic architectures.
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with improved affinity and efficacy. The bifunctional nature of this compound, with its reactive amino group and the potential for functionalization at other positions of the thiazole ring, makes it a candidate for use as a linker in such strategies.
Applications in Materials Chemistry (General Scope)
The unique electronic properties of the thiazole ring, coupled with the influence of the trifluoromethyl group, suggest potential applications for this compound in materials chemistry. Thiazole-containing compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their ability to participate in π-conjugation and facilitate charge transport.
The incorporation of trifluoromethyl groups into organic materials can enhance their performance by improving their thermal stability, electron affinity, and resistance to oxidative degradation. While the direct application of this compound in materials science is an area that requires further exploration, its structural features make it a promising building block for the synthesis of novel functional materials. For instance, it could be incorporated into conjugated polymers or used as a precursor for the synthesis of fluorescent dyes. Thiazole-derived fluorescent dyes, such as Thiazole Orange, are known for their application as "light-up" probes for DNA lifechemicals.com.
Utilization as a Nitrogen-Transfer Reagent
The potential of this compound as a nitrogen-transfer reagent in organic synthesis is an intriguing possibility that warrants investigation. The N-methylamino group could potentially be transferred to other molecules under specific reaction conditions. Photocatalytic methods have been developed for arene C-H amination using aromatic N-heterocyclic radicals as intermediates, allowing for the synthesis of N-arylated heterocycles molport.com. While this research does not directly involve this compound, it points to the possibility of activating the C-N bond in heterocyclic amines for nitrogen transfer reactions. Further research would be needed to explore the viability and scope of this application for the target compound.
Development of Novel Ligands and Chelating Units (for non-biological applications)
The thiazole ring contains both nitrogen and sulfur atoms, which can act as donor atoms for metal coordination. This makes thiazole derivatives attractive candidates for the development of novel ligands and chelating units for a variety of non-biological applications, such as in catalysis, sensing, and coordination polymers.
The coordination chemistry of thiazole and its derivatives has been a subject of interest. The nitrogen atom of the thiazole ring is typically the primary coordination site for metal ions researchgate.net. The presence of the exocyclic N-methylamino group in this compound provides an additional potential coordination site, allowing for the formation of bidentate or bridging ligands.
Analytical Method Development for Research Purposes
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound such as N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for purity assessment and real-time reaction monitoring.
HPLC is the most common analytical technique for non-volatile or thermally sensitive compounds. For aminothiazole derivatives, reverse-phase HPLC (RP-HPLC) is particularly well-suited. d-nb.infonih.gov In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com
The development of an HPLC method for this compound would involve optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable run time. Key parameters include the choice of column, mobile phase composition, flow rate, and detector wavelength. The presence of the thiazole (B1198619) ring provides a chromophore that allows for sensitive detection using a UV-Vis detector. d-nb.info For related aminothiazole compounds, detection wavelengths are often set around 270 nm. nih.govhelixchrom.com The mobile phase is often acidified with agents like orthophosphoric acid or formic acid to ensure the protonation of the basic amine, leading to sharper peaks and more reproducible retention times. d-nb.infosielc.com
Reaction monitoring can be performed by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and injecting the sample into the HPLC system. The disappearance of starting materials and the appearance of the product peak can be tracked to determine the reaction's endpoint. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Orthophosphoric acid in Water B: Acetonitrile |
| Gradient | Isocratic (e.g., 55% A, 45% B) or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 272 nm |
| Injection Volume | 5 µL |
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. organomation.com The utility of GC for analyzing this compound depends on its volatility and thermal stability. The presence of the trifluoromethyl group can increase volatility. nih.gov
If the compound has sufficient volatility and stability, it can be analyzed directly. However, polar functional groups like the secondary amine can sometimes lead to poor peak shape and adsorption on the column. In such cases, derivatization may be employed to convert the analyte into a more volatile and less polar derivative. google.com For example, the amine group could be acylated or silylated. A Flame Ionization Detector (FID) is commonly used for organic compounds, offering high sensitivity.
| Parameter | Condition |
|---|---|
| Column | Medium polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Sample Preparation and Derivatization for Analysis (Excluding biological matrices)
For the analysis of samples from a synthetic reaction, sample preparation is typically straightforward. organomation.com The primary goal is to ensure the sample is in a form compatible with the chromatographic system and free of interfering substances. chromtech.com
The most common approach for purity determination or reaction monitoring is the "dissolve and shoot" method. chromtech.com This involves:
Dissolution : A small, accurately weighed amount of the solid compound or a small aliquot of the reaction mixture is dissolved in a suitable solvent. The chosen solvent should completely dissolve the analyte and be miscible with the mobile phase (for HPLC) or be a volatile solvent (for GC). organomation.com Acetonitrile, methanol, or a mixture of water and organic solvent are common choices for HPLC. d-nb.infonih.gov
Dilution : The initial solution is diluted to a concentration appropriate for the detector's linear range.
Filtration : To prevent clogging of the HPLC column or GC injector, the sample solution is filtered through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter. chromtech.com
Derivatization is a chemical modification of the analyte to create a new compound with properties that are more suitable for a specific analytical technique. While not always necessary, it can be useful for GC analysis to increase volatility or for HPLC to enhance UV detection by attaching a strong chromophore. google.com For this compound, derivatization is generally not required for HPLC-UV analysis due to the inherent UV absorbance of the thiazole ring.
Spectrophotometric Methods (UV-Vis) in Chemical Analysis
UV-Visible (UV-Vis) spectrophotometry is a valuable tool for the analysis of compounds containing chromophores (light-absorbing functional groups). The this compound molecule contains a 2-aminothiazole (B372263) system, which absorbs UV radiation.
The UV-Vis spectrum of a compound provides information about its maximum absorption wavelength (λmax). This is a critical piece of data for setting the optimal detection wavelength in HPLC-UV methods to achieve maximum sensitivity. d-nb.info For various 2-aminothiazole derivatives, λmax values are typically observed in the range of 250-280 nm. nih.govgoogle.com For instance, a novel aminothiazole (21MAT) was found to have a λmax at 272 nm. d-nb.infonih.gov A UV scan of this compound in a suitable solvent (like methanol or acetonitrile) would be the first step in method development to identify its specific λmax.
This technique can also be used for quantitative determination, as the absorbance of a solution is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.
Quantitative Determination Methods in Synthetic Chemistry
Accurate quantification of this compound is essential for determining the yield of a synthesis and for preparing solutions of known concentration for further research. HPLC with UV detection is the predominant method for this purpose. nih.gov
The standard approach involves creating a calibration curve using external standards. This is done by preparing a series of solutions of the purified compound at different, precisely known concentrations. Each standard is then injected into the HPLC, and the peak area is recorded. A graph of peak area versus concentration is plotted, which should be linear within a certain range. nih.gov The concentration of an unknown sample can then be determined by measuring its peak area and interpolating its concentration from the linear regression equation of the calibration curve.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5.0 | 150,250 |
| 10.0 | 305,100 |
| 25.0 | 749,800 |
| 50.0 | 1,510,300 |
| 100.0 | 3,025,600 |
| Linear Regression: y = 30200x - 500; R² = 0.9998 |
This quantitative method is vital for assessing the purity of a synthesized batch by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method), providing a reliable measure of its chemical purity.
Conclusion and Future Research Directions in N Methyl 5 Trifluoromethyl 1,3 Thiazol 2 Amine Chemistry
Summary of Key Synthetic Achievements and Theoretical Insights
The synthesis of N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine is primarily achieved through a multi-step process that begins with the formation of the core 5-(trifluoromethyl)-1,3-thiazol-2-amine structure. A common and effective method for creating this core is the Hantzsch thiazole (B1198619) synthesis. This involves the condensation reaction between an α-haloketone and a thiourea derivative. In the case of the parent amine, 3-bromo-1,1,1-trifluoroacetone serves as a key starting material, which is then reacted with thiourea.
Following the successful synthesis of the 2-amino-5-(trifluoromethyl)thiazole, the subsequent N-methylation is typically carried out. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the amino group and facilitate the nucleophilic substitution.
While direct, comprehensive theoretical studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar molecules. For instance, Density Functional Theory (DFT) studies on related trifluoromethyl-substituted thiazole derivatives have been performed to elucidate their electronic properties. These studies often utilize methods like B3LYP with a 6-31G(d,p) basis set to calculate parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MESP), and natural bond orbital (NBO) analysis. Such calculations on analogous compounds suggest that the trifluoromethyl group significantly influences the electron density distribution within the thiazole ring, impacting its reactivity and intermolecular interactions.
Table 1: Key Synthetic Steps and Reagents
| Step | Reaction Type | Key Reagents and Conditions | Product |
| 1 | Hantzsch Thiazole Synthesis | 3-bromo-1,1,1-trifluoroacetone, Thiourea, Reflux in Ethanol | 5-(Trifluoromethyl)-1,3-thiazol-2-amine |
| 2 | N-Methylation | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄), Base (e.g., K₂CO₃ or NaH), Aprotic solvent (e.g., DMF or THF) | This compound |
Potential for Further Development of Novel Synthetic Routes
Furthermore, the use of greener and more sustainable reagents and catalysts could be investigated. For example, employing dimethyl carbonate as a less toxic methylating agent in place of traditional ones could enhance the environmental friendliness of the synthesis. Catalytic C-H activation and amination reactions represent another frontier for the direct synthesis of N-substituted aminothiazoles, potentially offering more atom-economical routes.
Table 2: Comparison of Potential Synthetic Route Enhancements
| Current Method | Potential Improvement | Advantages of Improvement |
| Multi-step synthesis | One-pot synthesis | Increased efficiency, reduced waste, cost-effective. |
| Use of hazardous methylating agents | Green methylating agents (e.g., dimethyl carbonate) | Reduced toxicity, improved safety profile. |
| Classical condensation reactions | Catalytic C-H amination | Higher atom economy, novel reaction pathways. |
Advanced Computational Studies on Reactivity and Electronic Properties
To gain a deeper understanding of the chemical behavior of this compound, advanced computational studies are warranted. While inferences can be made from related compounds, a dedicated theoretical investigation would provide precise data on its molecular structure, electronic properties, and reactivity.
Future computational work could focus on:
Detailed DFT analysis: To map the electron density, calculate the molecular electrostatic potential surface, and determine the energies of the frontier molecular orbitals (HOMO and LUMO). This would help in predicting the sites most susceptible to electrophilic and nucleophilic attack.
Reaction mechanism studies: Computational modeling can be employed to investigate the transition states and reaction pathways of both established and novel synthetic routes. This would provide valuable insights for optimizing reaction conditions and developing new synthetic strategies.
In silico screening: The calculated electronic and structural properties can be used to screen for potential applications in areas such as materials science and catalysis, by predicting its interaction with other molecules and surfaces.
Exploration of Non-Biological Applications in Chemical Sciences (e.g., advanced materials, catalysis)
Beyond its potential in medicinal chemistry, the unique electronic properties of this compound make it an interesting candidate for non-biological applications. The trifluoromethyl group can enhance properties such as thermal stability and lipophilicity, which are desirable in the design of advanced materials.
Potential areas for exploration include:
Organic electronics: Thiazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the trifluoromethyl group could be exploited to tune the electronic energy levels of materials for these applications.
Catalysis: Thiazole derivatives can act as ligands for transition metal catalysts. The specific steric and electronic environment provided by this compound could lead to the development of novel catalysts with unique reactivity and selectivity. For instance, it could be explored as a ligand in cross-coupling reactions or asymmetric catalysis.
Functional polymers: Incorporation of this moiety into polymer backbones could lead to materials with tailored properties, such as enhanced thermal resistance, specific optical properties, or improved performance in separation technologies.
Further research in these areas will be crucial to unlock the full potential of this compound in the broader chemical sciences.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-methyl-5-(trifluoromethyl)-1,3-thiazol-2-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-(trifluoromethyl)-1,3-thiazol-2-amine with methyl halides (e.g., methyl iodide) in the presence of a base like sodium carbonate (Na₂CO₃) in aqueous conditions. Pyridine or dimethylformamide (DMF) may serve as solvents, with reaction progress monitored by TLC. Purification involves washing with NaHCO₃ and recrystallization from methanol .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To identify functional groups (e.g., N–H stretches at ~3250 cm⁻¹ and C–F vibrations near 1100 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl and trifluoromethyl group integration and coupling patterns .
- X-ray Crystallography : For unambiguous structural validation, using programs like SHELXL for refinement .
Q. How is the crystal structure of this compound determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses diffractometers, followed by structure solution via SHELXS/SHELXD. Refinement in SHELXL includes hydrogen bonding analysis (e.g., N–H···N interactions) and validation with tools like PLATON to check for twinning or disorder .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties or reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These studies explain nucleophilic/electrophilic sites and predict reactivity in substitution or cyclization reactions .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer : Discrepancies in IR or NMR data can arise from solvent effects or crystal packing. Use solvent-corrected DFT (e.g., PCM model) and compare with solid-state IR. For NMR, gauge-invariant atomic orbital (GIAO) methods improve shift predictions. Cross-validate with X-ray data to confirm conformational differences .
Q. How do intermolecular interactions in the solid state influence physicochemical properties?
- Methodological Answer : Analyze hydrogen bonding (e.g., N–H···N/F) and π-π stacking via crystallography. Software like Mercury visualizes packing motifs. Thermogravimetric analysis (TGA) and solubility studies correlate these interactions with stability and bioavailability .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated, and selectivity is tested against non-cancerous cells. Mechanistic studies include apoptosis assays (Annexin V/PI staining) and enzyme inhibition assays (e.g., kinase profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
